JAK Isoform Selectivity Comparison
Oclacitinib demonstrates a distinct JAK isoform inhibition profile that differentiates it from human-approved JAK inhibitors. In standardized enzymatic assays, oclacitinib inhibits JAK1 with an IC50 of 10 nM, JAK2 with 18 nM, JAK3 with 99 nM, and TYK2 with 84 nM. This profile contrasts with tofacitinib (JAK1=3.2 nM, JAK2=4.1 nM, JAK3=1.6 nM, TYK2=34.0 nM), ruxolitinib (JAK1=3.3 nM, JAK2=2.8 nM, JAK3=390 nM, TYK2=18 nM), and baricitinib (JAK1=5.9 nM, JAK2=5.7 nM, JAK3=420 nM, TYK2=60 nM) [1]. Oclacitinib exhibits 1.8-fold selectivity for JAK1 over JAK2 and 9.9-fold selectivity for JAK1 over JAK3, a selectivity window that is unique among first-generation JAK inhibitors and mechanistically relevant for its veterinary indication [2].
| Evidence Dimension | JAK isoform inhibition potency (IC50 in nM) |
|---|---|
| Target Compound Data | JAK1=10, JAK2=18, JAK3=99, TYK2=84 |
| Comparator Or Baseline | Tofacitinib: JAK1=3.2, JAK2=4.1, JAK3=1.6, TYK2=34.0; Ruxolitinib: JAK1=3.3, JAK2=2.8, JAK3=390, TYK2=18; Baricitinib: JAK1=5.9, JAK2=5.7, JAK3=420, TYK2=60 |
| Quantified Difference | Oclacitinib JAK1/JAK3 selectivity ratio = 9.9×; tofacitinib JAK1/JAK3 ratio = 2.0×; baricitinib JAK1/JAK3 ratio = 71× |
| Conditions | Enzymatic peptide mobility shift assay; phosphorylation of JAKtide or IRS-1 peptide |
Why This Matters
The distinct selectivity profile defines oclacitinib maleate as a non-substitutable API for veterinary formulations targeting JAK1-dependent pruritogenic and inflammatory cytokines.
- [1] Gadina M, Johnson C, Schwartz D, et al. Translational and clinical advances in JAK-STAT biology: Table 2. Pharmacol Ther. 2019;195:39-50. View Source
- [2] Gonzales AJ, Bowman JW, Fici GJ, et al. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. J Vet Pharmacol Ther. 2014;37(4):317-324. View Source
